2-Phenoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors such as amino benzoic acid. Through processes like bromination, diazo formation, and hydrolysis, complex molecules like 2,4,6-Tribromo-3-hydroxybenzoic acid can be synthesized with high yield and purity (Feng Yu-chuan, 2012). Another approach involves palladium-catalyzed cycloisomerization of specific phenols, showcasing the versatility of methods in synthesizing phenolic acid derivatives (B. Gabriele, R. Mancuso, & G. Salerno, 2008).
Molecular Structure Analysis
Molecular structure characterization techniques such as IR, 1H NMR, and 13C NMR are pivotal in confirming the identity and purity of synthesized compounds. For instance, the structure of synthesized derivatives can be meticulously analyzed, ensuring that the target compound's molecular framework is accurately achieved (Feng Yu-chuan, 2012).
Chemical Reactions and Properties
Phenolic acids, including 2-phenoxybenzoic acid derivatives, participate in a variety of chemical reactions. They can undergo deprotonation, reprotonation, and participate in hydrogen bonding, crucial for their biological and chemical activities. The reactivity of these compounds often involves the interplay between their phenolic and carboxylic acid functionalities (Domenico L. Gatti et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are significantly influenced by the molecular structure, particularly the presence and position of functional groups. Studies on similar compounds reveal how structural variations impact these properties, providing insights into the physical characteristics of 2-phenoxybenzoic acid (K. Fukuyama et al., 1973).
Chemical Properties Analysis
The chemical behavior of 2-phenoxybenzoic acid is shaped by its functional groups, leading to specific reactivity patterns such as hydrogen bonding, acid-base reactions, and interactions with metal ions. These properties are crucial in understanding the compound's role in various chemical and biological systems (S. Santoso et al., 2016).
Scientific Research Applications
1. Synthesis of Xanthone
- Summary of Application: 2-Phenoxybenzoic acid is used in the synthesis of xanthone, a compound found in many plants and exhibiting potential biological activities .
- Methods of Application: The synthesis involves acid-catalyzed cyclization of 2-phenoxybenzoic acid using sulfuric acid as a catalyst . The products are characterized using FT-IR, 1H-NMR, 13C-NMR, and LC-MS spectrometers .
- Results or Outcomes: The cyclization of 2-phenoxybenzoic acid using sulfuric acid catalyst resulted in xanthone with a productivity of 94.0% .
2. Microwave-Assisted Synthesis
- Summary of Application: 2-Phenoxybenzoic acid derivatives are synthesized in high yield and in short reaction times using the Ullmann condensation of 2-chlorobenzoic acid with phenol derivatives under microwave irradiation in dry media .
- Methods of Application: The Ullmann condensation is carried out using copper sulfate as a catalyst . The reaction is performed under microwave irradiation in dry media .
- Results or Outcomes: The method results in high yields of substituted 2-phenoxybenzoic acids in short reaction times .
3. Quantification of Pyrethroid Metabolites
- Summary of Application: 2-Phenoxybenzoic acid is used as an internal standard in the quantification of pyrethroid metabolites .
- Methods of Application: The specific methods of application are not detailed in the sources .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources .
4. Analgesic Activity
- Summary of Application: A derivative of 2-Phenoxybenzoic acid has shown significant analgesic activity, displaying greater potency than mefenamic acid .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The derivative of 2-Phenoxybenzoic acid displayed 3.6-fold greater potency than mefenamic acid as an analgesic agent .
Safety And Hazards
2-Phenoxybenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .
properties
IUPAC Name |
2-phenoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRSYEPBQPFNRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062286 | |
Record name | Benzoic acid, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxybenzoic acid | |
CAS RN |
2243-42-7, 36349-67-4 | |
Record name | 2-Phenoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036349674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxybenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-phenoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/902C93KXK0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.